molecular formula C20H11Cl2NO2S2 B11678595 (5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11678595
M. Wt: 432.3 g/mol
InChI Key: MPUMGBHXFHTMRX-WOJGMQOQSA-N
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Description

(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects may involve the induction of apoptosis through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C20H11Cl2NO2S2

Molecular Weight

432.3 g/mol

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H11Cl2NO2S2/c21-12-6-8-15(16(22)10-12)17-9-7-14(25-17)11-18-19(24)23(20(26)27-18)13-4-2-1-3-5-13/h1-11H/b18-11+

InChI Key

MPUMGBHXFHTMRX-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

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